

chemical properties and reactivity of m-PEG15-alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-PEG15-alcohol*

Cat. No.: B3117692

[Get Quote](#)

An In-depth Technical Guide to **m-PEG15-alcohol**: Chemical Properties and Reactivity

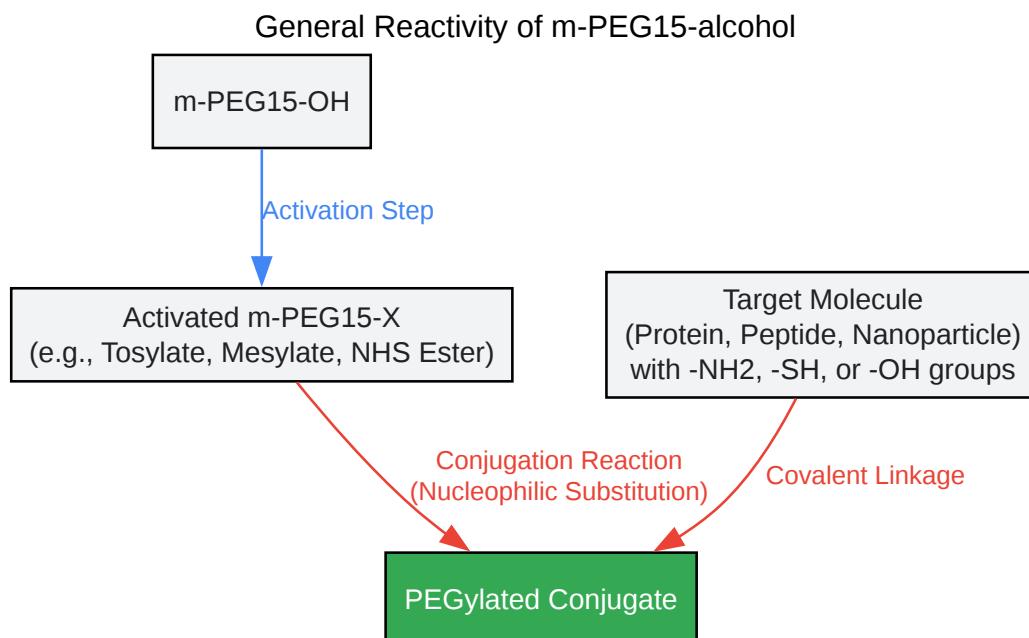
Introduction

Methoxy-PEG15-alcohol (**m-PEG15-alcohol**) is a monodisperse polyethylene glycol (PEG) derivative that is gaining significant attention in biomedical and pharmaceutical research.^[1] As a member of the methoxy polyethylene glycol (mPEG) family, it features a methoxy group capping one end of the polymer chain and a reactive hydroxyl group at the other terminus.^[2] This unique structure prevents the crosslinking that can occur with traditional diol PEGs, offering more controlled conjugation chemistry.^[2] The polyethylene glycol chain, consisting of 15 ethylene oxide units, imparts hydrophilicity, which can enhance the solubility and stability of conjugated molecules in aqueous environments.^{[3][4]} This guide provides a detailed overview of the chemical properties, reactivity, and common applications of **m-PEG15-alcohol** for researchers, scientists, and professionals in drug development.

Chemical Properties

The physicochemical properties of **m-PEG15-alcohol** are summarized in the table below. These properties are crucial for its application in bioconjugation, drug delivery, and surface modification.

Property	Value	Reference
Molecular Weight	692.84 g/mol	
Exact Mass	692.4200	
Chemical Formula	C ₃₁ H ₆₄ O ₁₆	
CAS Number	2258654-78-1	
IUPAC Name	2,5,8,11,14,17,20,23,26,29,32,35,38,41,44-pentadecaoxahexatetracontan-46-ol	
Synonyms	m-PEG15-OH, MPEG15-OH	
Purity	Typically >95%	
Appearance	To be determined	
Solubility	Soluble in water and many organic solvents.	
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.	


Reactivity and Functionalization

The reactivity of **m-PEG15-alcohol** is primarily dictated by its terminal hydroxyl (-OH) group. This primary alcohol is a versatile functional handle that can be modified through a variety of standard organic reactions to introduce different reactive functionalities. The methoxy (-OCH₃) group at the other end is chemically inert under most conditions, ensuring that reactions occur specifically at the hydroxyl terminus.

The hydroxyl group can be derivatized to allow for covalent attachment to various functional groups on biomolecules (like proteins and peptides), nanoparticles, or surfaces. Common transformations include:

- Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. These functional groups are reactive towards primary amines, forming Schiff bases (which can be further reduced to stable secondary amines) or stable amide bonds, respectively.
- Esterification: Reaction with activated carboxylic acids or acyl chlorides forms ester linkages.
- Activation: The hydroxyl group can be activated with reagents like tosyl chloride (to form a tosylate) or mesyl chloride (to form a mesylate). These activated intermediates are excellent leaving groups, facilitating nucleophilic substitution reactions with amines, thiols, or other nucleophiles.
- Conversion to Amines: The alcohol can be converted to an amine, which can then react with activated esters (like NHS esters) to form stable amide bonds.

This versatility makes **m-PEG15-alcohol** a valuable building block in the synthesis of more complex PEG linkers for various applications, including PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates).

[Click to download full resolution via product page](#)Reactivity workflow of **m-PEG15-alcohol**.

Experimental Protocols

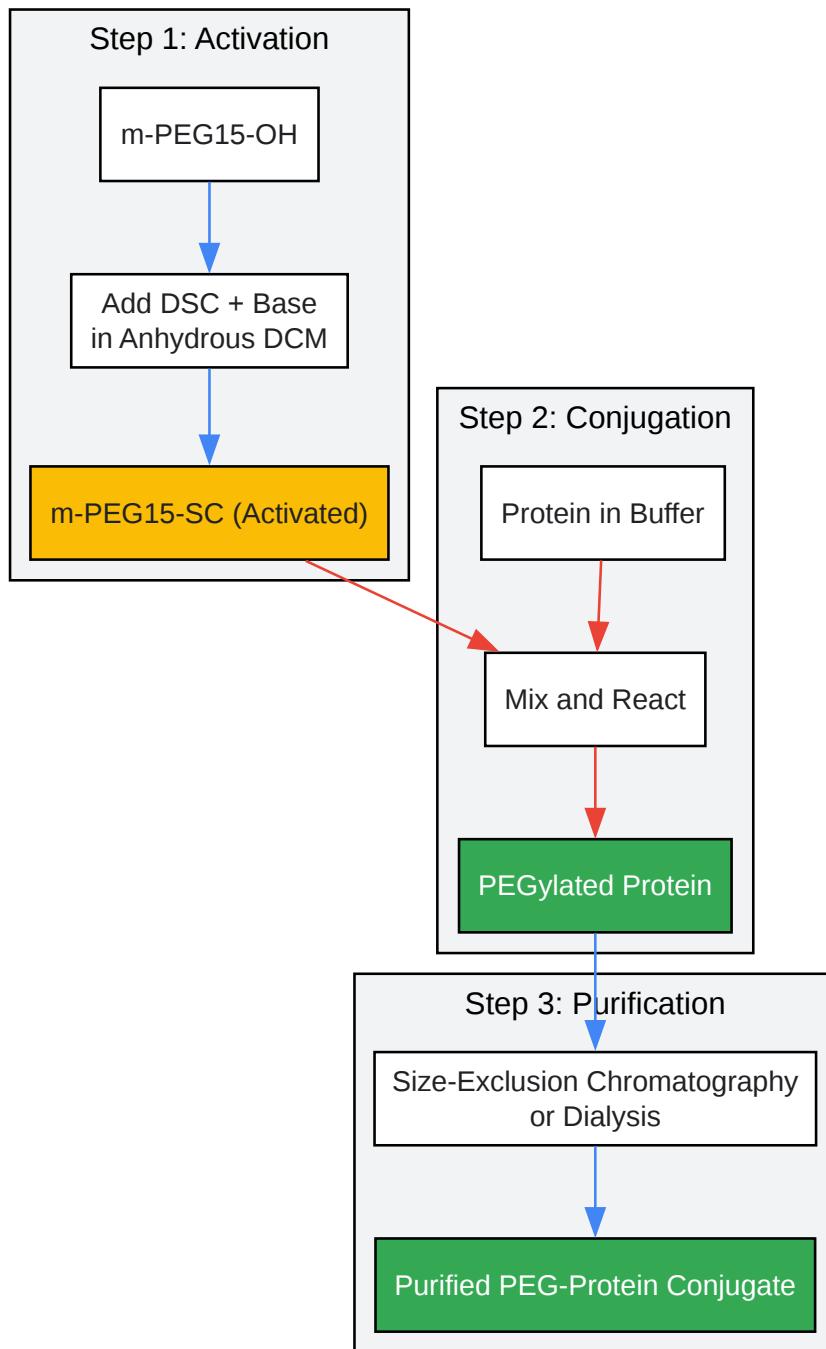
General Protocol for Activation of **m-PEG15-alcohol** and Conjugation to a Protein

This protocol describes a general two-step procedure for the PEGylation of a protein using **m-PEG15-alcohol**. The first step involves the activation of the terminal hydroxyl group, and the second step is the conjugation to the protein.

Materials:

- **m-PEG15-alcohol**
- Anhydrous dichloromethane (DCM)
- N,N'-Disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate
- Triethylamine (TEA) or Diisopropylethylamine (DIEA)
- Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Dialysis or size-exclusion chromatography equipment for purification

Step 1: Activation of **m-PEG15-alcohol** to m-PEG15-Succinimidyl Carbonate (m-PEG15-SC)


- Dissolve **m-PEG15-alcohol** in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
- Add N,N'-Disuccinimidyl carbonate (DSC) in a slight molar excess (e.g., 1.2 equivalents).
- Add a catalytic amount of a non-nucleophilic base like TEA or DIEA.
- Stir the reaction at room temperature for 12-24 hours.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

- Upon completion, the activated m-PEG15-SC can be precipitated by adding cold diethyl ether, filtered, and dried under vacuum.

Step 2: Conjugation of m-PEG15-SC to a Protein

- Dissolve the target protein in a conjugation buffer (e.g., PBS at pH 7.4-8.0) to a desired concentration (e.g., 1-10 mg/mL).
- Dissolve the activated m-PEG15-SC in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the protein solution. The molar ratio of m-PEG15-SC to protein will depend on the desired degree of PEGylation and should be optimized.
- Allow the reaction to proceed at 4°C or room temperature with gentle stirring for a period ranging from 1 to 4 hours.
- Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.
- Purify the resulting PEGylated protein from unreacted PEG and by-products using dialysis or size-exclusion chromatography.
- Characterize the final conjugate using techniques like SDS-PAGE (to observe the increase in molecular weight), and HPLC.

Experimental Workflow for Protein PEGylation

[Click to download full resolution via product page](#)Workflow for protein PEGylation using **m-PEG15-alcohol**.

Applications in Drug Development

The primary application of **m-PEG15-alcohol** is in PEGylation, the process of covalently attaching PEG chains to molecules. This modification is widely used to:

- Improve Pharmacokinetics: PEGylation increases the hydrodynamic radius of drugs, reducing their renal clearance and extending their circulation half-life in the body.
- Enhance Solubility and Stability: The hydrophilic PEG chain can improve the solubility of hydrophobic drugs and protect proteins and peptides from degradation and aggregation.
- Reduce Immunogenicity: The PEG chain can shield antigenic epitopes on therapeutic proteins, reducing their immunogenicity.

m-PEG15-alcohol is a key component in the development of various drug delivery systems, including:

- Liposomes and Micelles: It can be incorporated into the lipid bilayer of liposomes or the shell of micelles to create a hydrophilic corona that sterically stabilizes the nanoparticles and prevents their aggregation.
- Nanoparticle Surface Modification: It is used to functionalize the surface of nanoparticles to improve their biocompatibility and circulation time.
- Bioconjugation: As a linker, it connects active pharmaceutical ingredients (APIs) to targeting ligands or other functional moieties.

Conclusion

m-PEG15-alcohol is a well-defined and versatile PEG reagent with significant utility in pharmaceutical and biomedical research. Its defined chain length, coupled with the specific reactivity of its terminal hydroxyl group, allows for precise control over the synthesis of PEGylated molecules. The ability to enhance solubility, stability, and pharmacokinetic profiles makes **m-PEG15-alcohol** an important tool in the design and development of next-generation therapeutics and drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 2. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 3. m-PEG15-alcohol, 9004-74-4 | BroadPharm [broadpharm.com]
- 4. m-PEG15-alcohol, CAS 2258654-78-1 | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [chemical properties and reactivity of m-PEG15-alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3117692#chemical-properties-and-reactivity-of-m-peg15-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com